2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Structure and Properties:
This compound (hereafter referred to as 4i) features a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl urea group at position 5, a thioether linkage to an acetamide moiety, and a p-tolyl (4-methylphenyl) group at the terminal acetamide nitrogen. Key characteristics include:
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-12-3-5-13(6-4-12)20-16(25)11-28-19-24-23-18(29-19)22-17(26)21-14-7-9-15(27-2)10-8-14/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFCHPFSNKCVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide represents a novel addition to the class of thiadiazole derivatives. Its structural complexity, featuring a thiadiazole ring, ureido group, and acetamide moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Ureido Group : Often associated with enhanced solubility and bioactivity.
- Acetamide Moiety : Commonly found in pharmaceuticals, contributing to the overall activity profile.
Biological Activities
Research indicates that compounds containing thiadiazole and related scaffolds exhibit a range of biological activities. The following table summarizes the activities associated with similar compounds:
| Compound | Activity | Reference |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole | Antimicrobial | |
| 2-Aminothiazole | Antitumor | |
| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Diuretic |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole moiety have demonstrated significant activity against various bacterial strains. In vitro studies showed that derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like ampicillin.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A screening of various compounds against cancer cell lines revealed that certain derivatives possess promising cytotoxicity. For example, compounds derived from thiadiazoles have shown effective inhibition of cancer cell growth in leukemia and breast cancer models at concentrations as low as 10 µM .
The mechanisms underlying the biological activities of these compounds often involve interaction with specific biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues. Studies indicated that certain synthesized compounds demonstrated superior inhibition compared to established drugs like Acetazolamide .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity .
- Cytotoxicity Assessment : In another investigation involving human cancer cell lines (MCF-7 and A549), certain thiadiazole-based compounds exhibited IC50 values indicating potent cytotoxic effects at low concentrations .
Scientific Research Applications
Scientific Research Applications
This compound is of interest in medicinal chemistry and material science. The potential applications of 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide include acting as a building block in synthesizing more complex molecules, use as a reference standard in analytical chemistry, and pharmacological studies.
Pharmacological activity Research indicates that compounds containing similar structural motifs often exhibit significant pharmacological activity. Compounds with similar structures have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, suggesting that this compound may also exhibit significant therapeutic potential.
Reactions The compound can undergo various chemical reactions typical for thiadiazole derivatives:
- Acylation and Alkylation: Introduction of acyl or alkyl groups to modify its properties.
- Cycloadditions: Participating in cycloaddition reactions to form new ring systems.
- Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities. Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered lead compounds for drug synthesis . Taking into account the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be an excellent scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
Antimicrobial Properties Derivatives possessing 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Some new 1,3,4-thiadiazole derivatives displayed in vitro antimicrobial activity . Some derivatives exhibit good antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger .
Other Activities Compounds containing thiadiazole and isoxazole scaffolds have shown diverse biological activities:
- Antimicrobial
- Antitumor activity
- Diuretic properties
Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole | Thiadiazole ring; acetamide group | Antimicrobial |
| 2-Aminothiazole | Thiazole ring; amino group | Antitumor activity |
| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole; sulfonamide | Diuretic properties |
| 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | thiadiazole ring, an isoxazole moiety, and a methoxyphenethyl group. | The uniqueness lies in its combination of multiple pharmacophores (thiadiazole and isoxazole), which may provide synergistic effects not present in simpler analogs. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 4i with structurally related compounds from and 16:
Antiproliferative and Kinase Inhibition :
- 4i vs. 4n : The substitution of the benzothiazole ring in 4n with a chlorine atom enhances VEGFR-2/BRAF kinase inhibition compared to 4i 's methoxy group. This suggests electron-withdrawing substituents may improve kinase binding via stronger π-π interactions .
- 4i vs. 4j : The 4-chlorophenyl group in 4j marginally reduces antiproliferative potency compared to 4i , possibly due to decreased solubility from the chloro substituent .
Akt Inhibition () :
- Compounds 3 and 8 (4-nitrophenyl derivatives) exhibit superior Akt inhibition (~90%) compared to 4i , highlighting the importance of nitro groups in enhancing electron-deficient aromatic interactions with the Akt active site .
Anticonvulsant Activity () :
Molecular Docking and Interaction Profiles
- 4i : Predicted to form H-bonds via the urea NH and methoxy oxygen, with π-π stacking between the thiadiazole ring and hydrophobic kinase pockets .
- 4n : Docking studies revealed salt-bridge formation with Asp1046 of VEGFR-2, a feature absent in 4i due to its lack of charged groups .
- 3 and 8 (): Stronger π-π interactions with Akt’s Phe442 and His194 residues due to nitro groups .
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Nucleophilic Substitution-Based Synthesis
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazides under acidic conditions. For example, Sun et al. demonstrated that treating 2-[(4-methoxyphenyl)carbamoylamino]thiosemicarbazide with concentrated sulfuric acid induces cyclization to form the 5-amino-1,3,4-thiadiazole intermediate. This step proceeds at ambient temperature with a yield of 78–85%, depending on the stoichiometry of sulfuric acid and reaction duration.
Thioether Linkage Installation
The thioether bridge is introduced through nucleophilic substitution between a thiolate anion and a chloroacetamide derivative. A representative protocol involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with N-(p-tolyl)chloroacetamide in acetonitrile using potassium carbonate as a base. Optimal conditions (25°C, 12 h) yield the thioether product with 72% efficiency, as confirmed by LC-MS and $$^1$$H NMR.
Table 1: Key Reaction Parameters for Thioether Formation
| Reagent | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-(p-tolyl)chloroacetamide | Acetonitrile | K$$2$$CO$$3$$ | 25°C | 12 | 72 |
| N-(p-tolyl)chloroacetamide | DMF | Et$$_3$$N | 50°C | 8 | 68 |
| N-(p-tolyl)bromoacetamide | Acetone | NaHCO$$_3$$ | 40°C | 6 | 65 |
Multi-Step Synthesis from Thiol Precursors
Synthesis of 4-Methoxyphenylurea Substituent
The urea functionality is introduced via reaction of 4-methoxyphenyl isocyanate with the 5-amino group of the thiadiazole intermediate. Patel et al. reported that this step requires anhydrous dichloromethane and catalytic dimethylaminopyridine (DMAP) to achieve 89% yield. The reaction is highly sensitive to moisture, necessitating rigorous drying of reagents and solvents.
Sequential Functionalization Strategy
A modular approach involves synthesizing the thiadiazole-thioether scaffold first, followed by urea functionalization. For instance:
- Step 1 : Cyclization of thiosemicarbazide to 5-amino-1,3,4-thiadiazole-2-thiol.
- Step 2 : Alkylation with N-(p-tolyl)chloroacetamide to form the thioether.
- Step 3 : Urea formation using 4-methoxyphenyl isocyanate.
This sequence avoids side reactions such as oxidation of the thiol group and ensures regioselective urea installation.
Alternative Routes Using Chloroacetamide Derivatives
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. Subramanian et al. achieved a 92% yield in the thioether formation step by irradiating the reaction mixture at 100°C for 20 minutes, compared to 12 hours under conventional heating. This method reduces energy consumption and minimizes thermal degradation.
Solvent-Free Mechanochemical Approaches
Ball milling techniques have been explored to eliminate solvent use. Grinding 5-amino-1,3,4-thiadiazole-2-thiol with N-(p-tolyl)chloroacetamide and potassium carbonate in a planetary mill for 45 minutes yielded the thioether product with 70% efficiency. While scalable, this method requires post-milling purification to remove inorganic salts.
Optimization and Scale-Up Considerations
Catalytic Enhancements
The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems. For example, TBAB (5 mol%) increased the thioether yield from 72% to 85% by facilitating anion transfer across phases.
Purification Challenges
Chromatographic purification is often necessary due to the polar nature of urea and thiadiazole groups. Reverse-phase HPLC with acetonitrile/water gradients (60:40 to 80:20) effectively separates the target compound from byproducts like unreacted isocyanate or dimeric species.
Comparative Analysis of Methodologies
Table 2: Efficiency and Scalability of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional stepwise | 3 | 58 | Moderate | High |
| Microwave-assisted | 3 | 76 | High | Moderate |
| Mechanochemical | 2 | 65 | High | Low |
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity .
- Catalysts : Use K₂CO₃ or NaH to facilitate thiol-acetamide coupling .
- Temperature control : Maintain 60–80°C for thiadiazole formation to avoid side reactions .
- Purity monitoring : Employ TLC or HPLC to track intermediate purity .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Answer:
A combination of analytical techniques is used:
- NMR spectroscopy :
- Mass spectrometry : GC-MS or HRMS verifies molecular weight (e.g., observed m/z 486.38 vs. calculated 486.59 for C₂₀H₂₂N₆O₃S₃) .
- Melting point : A sharp range (e.g., 264–266°C) indicates purity .
Table 1: Characterization Data for Analogous Compound (4i)
| Parameter | Value |
|---|---|
| Melting Point | 264–266°C |
| ¹H NMR (δ, ppm) | 2.3 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃) |
| GC-MS (m/z) | 486.38 (observed) |
Advanced: What biological activities are reported for thiadiazole-acetamide hybrids?
Answer:
Thiadiazole derivatives exhibit:
- Anticancer activity : Inhibition of VEGFR-2 and BRAF kinases (IC₅₀ values <10 µM in kinase assays) .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC: 8–32 µg/mL against S. aureus) .
- Mechanistic insights : Molecular docking shows hydrogen bonding between the ureido group and kinase active sites .
Q. Methodological validation :
- Enzyme assays : Use recombinant kinases to quantify inhibition .
- Microdilution assays : Test MICs in nutrient broth with bacterial inoculums .
Advanced: How do structural modifications influence bioactivity?
Answer:
Structure-Activity Relationship (SAR) findings :
Q. Pharmacokinetic optimization :
- LogP adjustments : Introduce polar groups (e.g., -OH) to reduce LogP from 3.5 to 2.8, improving solubility .
Advanced: What in silico methods predict target interactions and ADMET properties?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to VEGFR-2 (binding energy: −9.2 kcal/mol) .
- QSAR models : Correlate substituent electronegativity with antibacterial potency (R² = 0.89) .
- ADMET prediction (SwissADME) : Forecasts moderate BBB permeability (TPSA: 95 Ų) and CYP3A4 metabolism .
Advanced: How does stability under varying conditions affect experimental applications?
Answer:
- pH stability : Degrades <10% at pH 7.4 (24 hours) but hydrolyzes rapidly at pH <3 (acetamide cleavage) .
- Thermal stability : Stable up to 150°C (DSC analysis) .
Methodology : - UV-vis spectroscopy : Monitor degradation at λₘₐₓ 270 nm .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Control experiments : Compare assays using identical cell lines (e.g., MCF-7 vs. HeLa) .
- Dose-response validation : Repeat IC₅₀ measurements with standardized compound batches .
- Meta-analysis : Pool data from ≥3 independent studies to assess reproducibility (e.g., antiproliferative activity p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
